molecular formula C12H16ClNOS B2907502 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide CAS No. 2411292-81-2

2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide

Cat. No. B2907502
CAS RN: 2411292-81-2
M. Wt: 257.78
InChI Key: RCNDADIJWMUIMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the cyclopentylmethyl amide family and has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide has a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and neuroprotective properties. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use as a research tool in the study of GABA and glutamate neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide involves the reaction of 1-thiophen-2-ylcyclopentylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification.

Scientific Research Applications

2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c13-8-11(15)14-9-12(5-1-2-6-12)10-4-3-7-16-10/h3-4,7H,1-2,5-6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNDADIJWMUIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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